molecular formula C3H7CaO6P B229020 Calcium glycerophosphate CAS No. 126-95-4

Calcium glycerophosphate

Cat. No.: B229020
CAS No.: 126-95-4
M. Wt: 210.14 g/mol
InChI Key: IWIRHXNCFWGFJE-UHFFFAOYSA-L
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Description

Calcium glycerophosphate is a calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is used as a medication to treat low levels of phosphate or calcium, and as an ingredient in dental products to prevent dental caries . It is also considered a generally recognized as safe (GRAS) food ingredient by the FDA, used as a nutrient supplement (source of calcium or phosphorus), or in food products such as gelatins, puddings, and fillings .


Synthesis Analysis

The synthesis of this compound is carried out by esterification of glycerol with a mixture of sodium dihydrophosphate and phosphoric acid . The process is followed by saponification of by-side formed diglycerophosphate by dilution of the reaction mixture by mass equal quantity of 15-20% HCl at 90-100 C and precipitation of this compound with concentrated calcium chloride solution .


Molecular Structure Analysis

The molecular formula of this compound is C3H7CaO6P . It is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .


Chemical Reactions Analysis

Empirical potential energy calculations have been carried out to investigate the conformational features of α- and β-glycerophosphates . The energy terms included in the total energy expression consist of nonbonded, electrostatic, and torsional energies .


Physical and Chemical Properties Analysis

This compound forms a white, fine, slightly hygroscopic powder . It contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .

Scientific Research Applications

  • Dental Caries Prevention :

  • Nutritional Applications in Parenteral Nutrition :

    • CaGP was as effective as conventional mineral salts in promoting mineral retention and normal mineral homeostasis in low-birth-weight infants receiving total parenteral nutrition (Hanning, Atkinson, & Whyte, 1991).
    • It was used as a source of calcium and phosphorus in total parenteral nutrition solutions for piglets, showing efficient use and suggesting potential in preventing undermineralized bone in low-birth-weight infants (Draper, Yuen, & Whyte, 1991).
  • Bone Mineralization and Biocomposite Applications :

    • CaGP plays a role in bone mineralization. It was found that supplemental calcium and phosphate are crucial for in vitro mineralization in rat osteoblast-like cell-culture systems (Chang, Stanford, & Keller, 2000).
    • It is also involved in the formation of biocomposites suitable for hard tissue regeneration, as seen in calcium orthophosphate-based biocomposites and hybrid biomaterials (Dorozhkin, 2009).
  • Effects on Biofilms and Oral Microorganisms :

    • CaGP, with or without fluoride, affected dual-species biofilms of Streptococcus mutans and Candida albicans, influencing microbial viability, biomass production, and extracellular matrix composition (Cavazana et al., 2023).
  • Application in Dental Materials :

Mechanism of Action

Target of Action

Calcium glycerophosphate primarily targets the enamel of teeth and the urinary bladder . It is used in dental products to prevent dental caries and as a medication to treat low levels of phosphate or calcium . It is suggested that this compound promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .

Mode of Action

this compound acts by increasing the acid-resistance of the enamel, enhancing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels . It also appears to reduce cellular inflammation in the urinary bladder and non-irritatively encourage cellular reproduction . This is possibly a result of the uniquely free calcium ion and/or the glycerophosphate moiety, working singly or together .

Biochemical Pathways

Glycerophosphate, a component of this compound, can be synthesized by two different de novo pathways. The main de novo formation pathway in plant and animal tissues is the sequential acylation of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .

Pharmacokinetics

The solubility of this compound, which affects its bioavailability, is dependent on the pH of the environment . As pH increases, the solubility of this compound also increases . Each salt produces a different ph in distilled water, affecting its solubility value .

Result of Action

The action of this compound results in an anti-caries effect, increased acid-resistance of the enamel, increased enamel mineralization, modified plaque, and elevated calcium and phosphate levels . It also reduces cellular inflammation in the urinary bladder and encourages cellular reproduction .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other ions. The solubility of this compound, which affects its bioavailability and efficacy, is dependent on the pH of the environment . The presence of other ions could also potentially affect the action of this compound .

Future Directions

Calcium glycerophosphate has been used for bone regeneration in various forms such as coating, cement, and scaffold based on its unique bioactive properties and bone regeneration effectiveness . Additionally, several studies have been actively carried out to improve the efficacy of this compound in combination with various healing agents .

Biochemical Analysis

Biochemical Properties

Calcium glycerophosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main and only benefit of this compound is that it provides absorbable calcium . Along with phosphorus, calcium is the main mineral in our bones and teeth . These two minerals form tight bonds in the bones and teeth to keep them strong .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a vital role in the release of all neurotransmitters, clotting the blood after an injury, contracting our muscles, and more .

Molecular Mechanism

This compound may act through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It has been found that using inorganic phosphate instead of β-glycerophosphate has advantages in preserving transepithelial electrical resistance (TEER) and attenuating increases in mannitol flux rates during hypoxia or cytokine stimulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone .

Properties

IUPAC Name

calcium;2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIRHXNCFWGFJE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7CaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-03-4 (Parent)
Record name Calcium 1-glycerophosphate
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Record name Calcium glycerophosphate
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DSSTOX Substance ID

DTXSID40873179
Record name Calcium 1-glycerophosphate
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2
Record name Calcium 1-glycerophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium glycerol phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium glycerophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1)
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Record name Calcium 1-glycerophosphate
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Record name Calcium glycerophosphate
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Record name 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt
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Record name Calcium 2,3-hydroxypropyl phosphate
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Record name CALCIUM 1-GLYCEROPHOSPHATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Calcium glycerophosphate (CaGP) in biological systems?

A1: CaGP acts as an inhibitor of intestinal alkaline phosphatase F3 [, ]. This enzyme is responsible for dephosphorylating sphingosine-1-phosphate (S1P), a key molecule involved in maintaining intestinal epithelial integrity. By inhibiting alkaline phosphatase, CaGP increases S1P concentrations, thus promoting intestinal integrity. [, ]

Q2: Can you explain the role of sphingosine-1-phosphate (S1P) in maintaining gut epithelial integrity?

A2: S1P is a signaling molecule that plays a crucial role in regulating cell survival, proliferation, migration, and barrier function in various tissues, including the gut epithelium. It exerts its effects by binding to specific receptors on cell surfaces, initiating downstream signaling pathways that strengthen tight junctions between epithelial cells, reducing permeability and maintaining gut barrier integrity. [, ]

Q3: How does this compound impact gut permeability in the context of hypoxia?

A3: Hypoxia, a condition of low oxygen supply, can disrupt gut epithelial integrity, leading to increased permeability. Studies using Caco-2 cell monolayers, a model of intestinal epithelial transport, have shown that CaGP can mitigate hypoxia-induced increases in transepithelial permeability. [, ] Even at low concentrations (1 μM), CaGP preserved transepithelial electrical resistance (TEER) and attenuated the increase in mannitol flux rates, indicating improved barrier function during hypoxia. [, ]

Q4: Beyond hypoxia, are there other conditions where this compound demonstrates a protective effect on gut permeability?

A4: Yes, research indicates that CaGP might offer protection against gut permeability increases caused by various factors, including:

  • Cytokine Stimulation: CaGP reduced transepithelial electrical resistance (TEER) loss and mannitol flux increases induced by a mixture of cytokines (TNFα, ILβ, and IFNγ) in Caco-2 cell monolayers. [, ]
  • α-Gliadin Peptide 31-55 Exposure: While less effective in preserving TEER, CaGP significantly attenuated the increase in mannitol flux induced by α-gliadin peptide 31-55, a gluten peptide fragment implicated in celiac disease, in Caco-2 cells. [, ] It also helped maintain E-cadherin protein levels, crucial for tight junction integrity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H7CaO6P. It has a molecular weight of 210.14 g/mol. [, ]

Q6: Are there different forms of this compound?

A6: Yes, this compound can exist as different isomers, with α-Calcium glycerophosphate and β-Calcium glycerophosphate being the most relevant. These isomers differ in the configuration of the hydroxyl group at the second carbon atom of the glycerophosphate moiety. [, ]

Q7: What are the properties of different this compound hydrates?

A7: Research has shown that α-calcium glycerophosphate can exist as a dihydrate and a monohydrate. The dihydrate form is unstable in water, while the monohydrate shows stability. [] The differences in their physical behavior suggest that the choice of hydrate could be crucial depending on the intended application, particularly in aqueous solutions. []

Q8: How does this compound behave in parenteral nutrition solutions?

A8: Studies have demonstrated that this compound exhibits superior solubility compared to conventional mineral salts like calcium gluconate and potassium phosphates in parenteral nutrition solutions. [, ] This enhanced solubility is crucial for achieving therapeutic doses of calcium and phosphorus in low-birth-weight infants receiving total parenteral nutrition, potentially preventing bone undermineralization. []

Q9: Has this compound been investigated for its remineralization potential in dentistry?

A9: Yes, this compound is investigated for its role in oral health, particularly its potential to enhance remineralization of tooth enamel:

  • Mouthrinses and Dentifrices: Studies suggest that fluoride mouth rinses containing CaGP demonstrate a remineralization effect on demineralized primary enamel in vitro. [, ] Similar effects are observed with low-fluoride dentifrices supplemented with CaGP. []
  • Combination Therapies: Research shows that a this compound/sodium monofluorophosphate system can provide a greater anti-caries effect compared to sodium monofluorophosphate alone, highlighting a synergistic effect. []
  • Mechanism in Caries Prevention: While several mechanisms are proposed, elevating calcium levels in plaque is considered the most plausible explanation for the cariostatic effect of CaGP. []

Q10: What analytical techniques are commonly used to characterize and quantify this compound?

A10: Various analytical techniques are employed for studying CaGP:

  • Ion Chromatography: This method allows for the simultaneous determination of this compound, particularly useful for analyzing complex matrices like toothpaste where interferences may be present. []
  • Atomic Absorption and Emission Spectroscopy: These techniques are used to measure the concentration of specific elements, including calcium, in biological samples and formulations containing CaGP. [, ]
  • Spectrophotometry: This method can assess the turbidity of solutions, providing insights into the solubility and precipitation behavior of CaGP under different conditions. []
  • Light Microscopy: This technique allows for the visualization of crystal formation, providing valuable information on the solubility of CaGP in various solutions, such as parenteral nutrition formulations. []
  • Laser Fluorescence: This method is employed to assess mineral density, particularly in dental studies evaluating the remineralization potential of CaGP on tooth enamel. [, ]

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